

An In-Depth Technical Guide to 3,3-Diphenyl-2-butanone

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Compound of Interest

Compound Name: 3,3-Diphenyl-2-butanone

Cat. No.: B8528689

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Introduction

3,3-Diphenyl-2-butanone, with the CAS Number 2096-77-7, is a ketone featuring a quaternary carbon center substituted with two phenyl groups, a methyl group, and an acetyl group. Its unique sterically hindered structure makes it an interesting target for organic synthesis and a potential scaffold in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, chemical properties, spectroscopic characterization, and potential applications, with a focus on providing practical insights for laboratory and research settings.

Chemical Properties and Data

A summary of the key chemical and physical properties of **3,3-Diphenyl-2-butanone** is provided below.

Property	Value	Source
CAS Number	2096-77-7	[1] [2] [3]
Molecular Formula	C ₁₆ H ₁₆ O	[2] [4]
Molecular Weight	224.30 g/mol	[2] [4]
Melting Point	41°C	[2]
Boiling Point	310.5°C (estimate)	[2]
Density	1.0690 g/cm ³	[2]
IUPAC Name	3,3-diphenylbutan-2-one	[4]

Synthesis of 3,3-Diphenyl-2-butanone

The synthesis of **3,3-Diphenyl-2-butanone** can be approached through several classic organic reactions. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two plausible and mechanistically insightful routes are the Pinacol Rearrangement and the Friedel-Crafts Acylation.

Pinacol Rearrangement

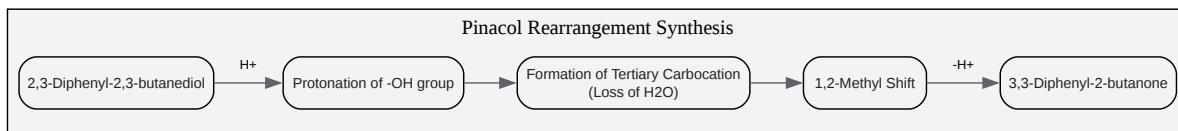
The Pinacol Rearrangement is a well-established method for converting a 1,2-diol to a ketone or aldehyde.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) In the context of synthesizing **3,3-Diphenyl-2-butanone**, the required precursor would be 2,3-diphenyl-2,3-butanediol.

Reaction Mechanism:

The reaction proceeds under acidic conditions and involves the following key steps:[\[5\]](#)[\[8\]](#)

- Protonation of a Hydroxyl Group: One of the hydroxyl groups is protonated by the acid catalyst.
- Loss of Water: The protonated hydroxyl group leaves as a water molecule, forming a tertiary carbocation.

- 1,2-Alkyl/Aryl Shift: A methyl group from the adjacent carbon migrates to the carbocation center. This is a crucial step that leads to the rearrangement of the carbon skeleton.
- Deprotonation: The resulting protonated ketone is deprotonated to yield the final product, **3,3-Diphenyl-2-butanone**.



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Figure 1: Workflow for the Pinacol Rearrangement synthesis.

Experimental Protocol (Conceptual):

- Dissolve 2,3-diphenyl-2,3-butanediol in a suitable solvent (e.g., glacial acetic acid).
- Add a strong acid catalyst (e.g., sulfuric acid or iodine) to the solution.
- Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
- Isolate the crude product by filtration.
- Purify the product by recrystallization or column chromatography.

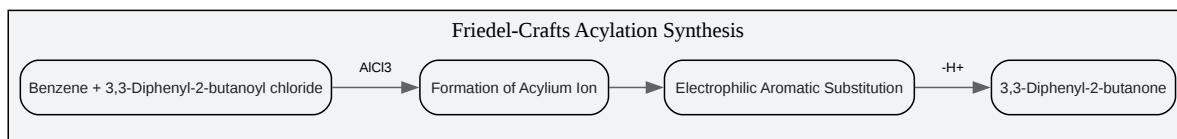
Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of C-C bonds to an aromatic ring.[10][11][12] This method would involve the reaction of benzene with a suitable acylating agent in the presence of a Lewis acid catalyst.

Reaction Mechanism:

The reaction proceeds via an electrophilic aromatic substitution mechanism:[10]

- Formation of the Acylium Ion: The Lewis acid (e.g., AlCl_3) activates the acyl halide, leading to the formation of a resonance-stabilized acylium ion.
- Electrophilic Attack: The aromatic ring (benzene) acts as a nucleophile and attacks the electrophilic acylium ion, forming a sigma complex (arenium ion).
- Deprotonation: A weak base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the ketone product.



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Figure 2: Workflow for the Friedel-Crafts Acylation synthesis.

Experimental Protocol (Conceptual):

- To a cooled, stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add 3,3-diphenyl-2-butanoyl chloride dropwise.
- After the formation of the acylium ion complex, add benzene to the reaction mixture.
- Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.
- Quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.
- Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO_4).

- Remove the solvent under reduced pressure and purify the crude product.

Spectroscopic Characterization

The structural elucidation of **3,3-Diphenyl-2-butanone** relies on standard spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

The NMR spectra of **3,3-Diphenyl-2-butanone** are expected to show characteristic signals corresponding to its structure.

- ¹H NMR:
 - A singlet for the methyl protons of the acetyl group.
 - A singlet for the other methyl group protons.
 - A multiplet in the aromatic region for the two phenyl groups.
- ¹³C NMR:
 - A signal for the carbonyl carbon (C=O) in the downfield region (around 205-220 ppm).[13]
 - Signals for the quaternary carbon and the two methyl carbons.
 - Signals for the aromatic carbons.[13][14][15]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl group.

- C=O Stretch: A strong, sharp peak is expected in the region of 1700-1725 cm⁻¹, which is typical for a ketone.[16][17][18][19]
- C-H Stretch: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

- C=C Stretch: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Applications in Research and Drug Development

While specific, large-scale applications of **3,3-Diphenyl-2-butanone** are not widely documented, its structural motifs are of interest in medicinal chemistry.

- Scaffold for Drug Discovery: The diphenylmethane and related diphenyl scaffolds are present in a variety of biologically active molecules. The steric hindrance around the carbonyl group in **3,3-Diphenyl-2-butanone** could be exploited to design selective inhibitors of enzymes.
- Derivatives with Biological Activity: The core structure can be chemically modified to synthesize a library of derivatives for biological screening. For instance, derivatives of 1,3-diphenyl-2-propen-1-one (chalcones) have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[20][21] Similarly, other butanone derivatives have been investigated for their antifungal and antimycotoxicogenic activities.[22] The cytotoxic properties of related naphthoquinone derivatives are also an area of active research in the search for new anticancer agents.[23]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling **3,3-Diphenyl-2-butanone**.

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[24]
- Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[24]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[24][25]
- Incompatibilities: Avoid strong oxidizing agents.[24]
- Toxicology: Detailed toxicological data for **3,3-Diphenyl-2-butanone** is not readily available. Treat as a potentially hazardous substance. For the related compound 3,3-dimethyl-2-

butanone (pinacolone), the oral LD50 in rats is 610 mg/kg.[25]

Conclusion

3,3-Diphenyl-2-butanone is a fascinating molecule from a synthetic and structural perspective. The established methodologies of the Pinacol Rearrangement and Friedel-Crafts Acylation provide reliable pathways for its synthesis in a laboratory setting. While its direct applications in drug development are yet to be fully explored, its unique structure presents opportunities for the design and synthesis of novel bioactive compounds. A thorough understanding of its chemical properties, reactivity, and spectroscopic signatures is essential for any researcher working with this compound.

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